Benzyl 2-ethyl-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate
Description
Benzyl 2-ethyl-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrazine core. Its structure includes a benzyl ester group at position 7, an ethyl substituent at position 2, and a hydroxymethyl group at position 3. The hydroxymethyl group enhances hydrophilicity, while the ethyl and benzyl moieties contribute to lipophilicity, balancing solubility and membrane permeability.
Properties
Molecular Formula |
C17H21N3O3 |
|---|---|
Molecular Weight |
315.37 g/mol |
IUPAC Name |
benzyl 2-ethyl-3-(hydroxymethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C17H21N3O3/c1-2-14-15(11-21)20-9-8-19(10-16(20)18-14)17(22)23-12-13-6-4-3-5-7-13/h3-7,21H,2,8-12H2,1H3 |
InChI Key |
BQCGXLIPMCWKHK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2CCN(CC2=N1)C(=O)OCC3=CC=CC=C3)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-ethyl-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the preparation might involve the use of acyl (bromo)acetylenes and propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-ethyl-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Benzyl 2-ethyl-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may be explored for its therapeutic potential, particularly in drug development.
Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 2-ethyl-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways are still under investigation, but they may involve key enzymes or receptors in the body .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of imidazo[1,2-a]pyrazine derivatives. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison of Imidazo[1,2-a]pyrazine Derivatives
Key Observations:
Substituent Effects: Position 2: Ethyl (target compound) provides moderate steric bulk and lipophilicity. Position 3: Hydroxymethyl (target compound) improves water solubility compared to chloromethyl () or aminomethyl (). Chloromethyl groups enable further functionalization via nucleophilic substitution .
Synthetic Accessibility :
- The target compound’s synthesis likely follows methods similar to those in , involving condensation of aldehyde derivatives with imidazo[1,2-a]pyrazine precursors under acidic conditions.
- In contrast, fluorinated analogs (e.g., ) require specialized reagents like difluoromethyl aldehydes, increasing synthetic complexity .
Physicochemical Properties :
- The hydroxymethyl group in the target compound reduces logP compared to lipophilic analogs like (isobutyl substituent).
- Difluoromethyl derivatives () exhibit higher thermal stability due to strong C–F bonds, as evidenced by storage recommendations (e.g., -20°C for vs. ambient conditions for ) .
Biological Relevance: Analogs like (aminomethyl) are used in peptide mimetics, while and are explored in antiviral and anticancer research . The target compound’s hydroxymethyl group may enhance binding to polar kinase active sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
